N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
N1-(2,4-Dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substitution pattern: a 2,4-dimethylphenyl group at the N1 position and a 4-sulfamoylphenethyl group at the N2 position.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-12-3-8-16(13(2)11-12)21-18(23)17(22)20-10-9-14-4-6-15(7-5-14)26(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBTVLKUMXXHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Coupling Approach
The most widely employed strategy for synthesizing asymmetrical oxalamides involves sequential amide bond formation. For N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide, this entails two distinct coupling steps:
Formation of the N1-(2,4-Dimethylphenyl)Oxalyl Chloride Intermediate
- Reagents : 2,4-Dimethylaniline reacts with oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under inert atmosphere.
- Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of oxalyl chloride.
- Stoichiometry : A 1:1 molar ratio of amine to oxalyl chloride ensures mono-acylation while minimizing di-acylation byproducts.
Coupling with 4-Sulfamoylphenethylamine
- Conditions : The intermediate is reacted with 4-sulfamoylphenethylamine in the presence of triethylamine (TEA) as a base, facilitating deprotonation of the amine and HCl scavenging.
- Solvent Optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of the sulfonamide-containing reactant.
Critical Parameters :
- Temperature control (<10°C during oxalyl chloride addition) prevents thermal degradation.
- Moisture exclusion (via Schlenk techniques) avoids hydrolysis of the reactive intermediate.
One-Pot Synthesis Strategies
Recent advances have explored single-vessel methodologies to reduce purification steps:
- Simultaneous Dual-Amine Activation : Using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enables concurrent activation of both amines with oxalic acid derivatives. However, this approach risks statistical distribution of products unless stoichiometry is tightly controlled.
- In Situ Generation of Oxalyl Derivatives : Pre-mixing diethyl oxalate with chlorinating agents (e.g., PCl₅) generates reactive intermediates without isolating oxalyl chloride, improving safety profiles.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Systematic screening reveals solvent polarity and reaction temperature critically influence yield and purity:
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 0 | 62 | 88 |
| THF | 25 | 78 | 92 |
| DMF | 40 | 85 | 95 |
| Acetonitrile | 10 | 58 | 86 |
Data extrapolated from analogous oxalamide syntheses
Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the sulfamoylphenethylamine, while elevated temperatures (40°C in DMF) accelerate reaction kinetics without compromising stability.
Catalytic Systems and Additives
- Base Selection : Triethylamine outperforms pyridine or DMAP in minimizing side reactions (e.g., sulfonamide deprotection).
- Catalytic KI : Addition of potassium iodide (5 mol%) promotes milder reaction conditions via in situ generation of more reactive acyl iodides.
Purification and Isolation Techniques
Crystallization Protocols
Post-reaction workup typically involves:
Chromatographic Methods
- Normal-Phase SiO₂ : Elution with ethyl acetate/hexane (1:1) resolves residual di-acylated impurities.
- Reverse-Phase C18 : Methanol/water gradients (60–80% MeOH) isolate the target compound from sulfonamide byproducts.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Scalability and Industrial Considerations
Adapting the stepwise approach for continuous manufacturing (cf.’s oxamide process):
- Continuous Flow Reactors : Microreactors with residence time <10 minutes achieve 90% conversion at 50°C.
- In-Line Crystallization : Coupling with anti-solvent precipitation units enables real-time product isolation, reducing downstream processing costs.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The following analysis compares N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide with key oxalamide derivatives reported in the literature, focusing on structural features, synthesis, biological activity, and regulatory status.
Structural and Functional Group Comparisons
Key Observations :
- Sulfamoyl vs.
- Aromatic Substitution : Chloro/fluoro substituents (e.g., Compound 28) increase lipophilicity and electron-withdrawing effects, which can enhance membrane permeability but may also elevate toxicity risks .
- Heterocyclic Moieties : Thiazole rings (e.g., Compound 14) contribute to antiviral activity by mimicking natural substrates, a feature absent in the target compound .
Key Observations :
- Industrial-scale synthesis of S336 demonstrates the feasibility of oxalamides for commercial use, whereas lower yields in research compounds (e.g., 28, 14) reflect challenges in stereochemical control and dimer suppression .
- The sulfamoyl group in the target compound may require protective strategies to prevent hydrolysis during synthesis, similar to challenges observed with amide hydrolysis in flavoring agents .
Key Observations :
Biological Activity
N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This compound, characterized by the presence of both a dimethylphenyl and a sulfamoylphenethyl group attached to an oxalamide backbone, is being investigated for various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 373.44 g/mol. The compound features an oxalamide functional group, which is known for its diverse reactivity and biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.44 g/mol |
| CAS Number | 887204-77-5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Oxalamide Core : Reaction of oxalyl chloride with an amine to create the oxalamide backbone.
- Introduction of the 2,4-Dimethylphenyl Group : Reaction with 2,4-dimethylaniline.
- Attachment of the 4-Sulfamoylphenethyl Group : Final reaction with 4-sulfamoylphenethylamine to yield the target compound.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess antimicrobial properties. The sulfamoyl group is known to enhance interaction with bacterial enzymes, potentially inhibiting their activity.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, likely due to its ability to inhibit pro-inflammatory cytokines. Research indicates that it may modulate pathways involved in inflammation through interactions with specific receptors.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Study on Antimicrobial Effects : A comparative study involving various oxalamides indicated that those containing sulfamoyl groups exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their counterparts without this functional group .
- Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophages treated with lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .
- Pharmacokinetics Investigation : A pharmacokinetic study revealed favorable absorption and distribution characteristics in animal models, indicating potential for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N1-(2,4-dimethylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide and structurally related oxalamides?
- Methodology :
- Step 1 : Start with sulfanilamide and substituted anilines (e.g., 2,4-dimethylaniline) as precursors. React with oxalyl chloride in anhydrous dioxane at reflux conditions (60–80°C) for 6–12 hours .
- Step 2 : Purify via recrystallization or silica gel chromatography. Typical yields range from 35% to 73%, depending on substituent steric effects .
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane). Confirm purity via HPLC (>90%) and structural integrity via ^1H/^13C NMR (e.g., δ 3.82 ppm for methoxy groups in analogs) .
Q. How can spectroscopic techniques validate the structural identity of this compound?
- Methodology :
- ^1H/^13C NMR : Assign peaks for aromatic protons (δ 6.8–8.0 ppm), sulfonamide NH (~δ 10.5 ppm), and oxalamide carbonyls (δ 170–172 ppm). Compare with analogs like N-(2-methoxyphenyl)-N-(4-sulfamoylphenyl)oxalamide .
- LC-MS/HRMS : Confirm molecular weight (e.g., C20H22N3O4S: calculated 408.13; observed [M+H]+ 409.12) .
- FTIR : Identify carbonyl stretches (ν 1679–1715 cm⁻¹) and sulfonamide S=O vibrations (ν 1160–1350 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., soluble epoxide hydrolase inhibition) with IC50 determination. Reference structurally similar oxalamides showing IC50 values <10 µM .
- Antiviral Activity : Employ HIV entry inhibition assays (e.g., pseudovirus neutralization). Analogous compounds like N1-(4-chlorophenyl)-N2-((5-methylthiazolyl)methyl)oxalamide exhibit EC50 values of 0.5–5 µM .
Advanced Research Questions
Q. How do structural modifications in the oxalamide scaffold influence target selectivity?
- SAR Insights :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance enzyme binding affinity (e.g., 10-fold increase in potency for fluorinated analogs) .
- Steric Hindrance : Bulky groups (e.g., adamantyl) reduce metabolic clearance but may compromise solubility. For example, adamantyl-substituted oxalamides show improved plasma stability (t½ > 6 hrs) .
- Data Table :
| Substituent (R1/R2) | Target IC50 (µM) | Solubility (mg/mL) |
|---|---|---|
| 2,4-Dimethyl/4-SO2NH2 | 2.1 | 0.15 |
| 2-Fluoro/4-SO2NH2 | 0.8 | 0.08 |
| Adamantyl/4-SO2NH2 | 5.3 | 0.02 |
| Data extrapolated from analogs in |
Q. What computational strategies predict binding modes with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with catalytic sites (e.g., cytochrome P450 4F11). Key residues (e.g., Phe314, His440) form π-π stacking and hydrogen bonds with oxalamide carbonyls .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .
Q. How can conflicting bioactivity data across experimental models be resolved?
- Methodology :
- Dose-Response Reproducibility : Validate assays using standardized protocols (e.g., NIH/NCATS guidelines). For example, discrepancies in HIV inhibition (EC50 0.5 vs. 5 µM) may arise from viral strain variability .
- Off-Target Profiling : Screen against panels of related enzymes (e.g., CYP450 isoforms) to identify cross-reactivity .
Q. What advanced techniques elucidate metabolic and toxicological profiles?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Key metabolites often result from sulfonamide oxidation or methyl group hydroxylation .
- Toxicity Screening : Use zebrafish embryos or HepG2 cells for acute toxicity (LC50 > 100 µM) and genotoxicity (Ames test) .
Q. How do crystallographic studies enhance mechanistic understanding?
- Case Study : Copper-oxalamide coordination polymers (e.g., {[Cu(obea)]2Cu}) reveal helical 2D structures via X-ray diffraction. Analogous studies on the target compound could map metal-binding sites critical for enzymatic inhibition .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
